6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused oxazole-pyridine core. Its structure includes a cyclopropyl substituent at the 6-position and an isopropyl group at the 3-position, with a carboxylic acid moiety at the 4-position. This compound has been cataloged as a versatile small-molecule scaffold for research applications .
Properties
IUPAC Name |
6-cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-6(2)11-10-8(13(16)17)5-9(7-3-4-7)14-12(10)18-15-11/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUYSRDLVHWIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, including the formation of the oxazolo-pyridine ring system and the introduction of the cyclopropyl and isopropyl groups. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid and its analogs:
*CAS 1354963-26-0 corresponds to the carboxamide derivative; the carboxylic acid form lacks a public CAS entry.
Key Research Findings and Trends
Impact of Substituents on Physicochemical Properties: Cyclopropyl vs. Aromatic vs. Alkyl Substituents: Phenyl or furan substituents (e.g., 1018164-96-9, 953738-43-7) increase molecular weight and lipophilicity, which may influence bioavailability .
Synthetic and Commercial Challenges :
- The discontinuation of the cyclopropyl variant contrasts with the availability of methyl- and phenyl-substituted analogs, suggesting cyclopropyl derivatives may face scalability or stability issues.
Pharmaceutical Relevance: While direct activity data are absent, Sanofi’s patents on oxazolo-pyridine derivatives highlight this scaffold’s utility in drug discovery . Ethyl-substituted variants (e.g., 1096805-70-7) are explicitly marketed for medicinal chemistry .
Notes and Considerations
- Availability : Cyclopropyl and furan-substituted derivatives are discontinued or lack commercial suppliers, necessitating custom synthesis .
- Storage : Most compounds require storage at -20°C for long-term stability, though specific conditions vary .
- Safety: Limited hazard data are available; standard precautions for handling carboxylic acids and heterocycles should apply .
Biological Activity
6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 1344687-93-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₄N₂O₃ and features a unique oxazole-pyridine framework. Its structural characteristics contribute to its biological activity, particularly in receptor modulation and enzyme inhibition.
- Receptor Interaction : Preliminary studies suggest that compounds with similar structures exhibit activity at various receptors, including cannabinoid receptors and kinases involved in cancer progression. The specific interaction of this compound with these receptors needs further exploration.
- Enzyme Inhibition : The compound may inhibit enzymes such as VEGFR-2 kinase, which is implicated in angiogenesis—a critical process in tumor growth. In vitro assays have shown inhibition with IC₅₀ values in the low micromolar range (e.g., 1.46 µM for VEGFR-2) .
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Antitumor Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and HCT116. The compound's ability to inhibit cell proliferation suggests it may be a candidate for further investigation in cancer therapy .
- Metabolic Regulation : Analogous compounds have shown efficacy in modulating lipid profiles in models of metabolic syndrome, indicating potential applications in metabolic disorders .
Case Studies
- In Vivo Efficacy : In animal models, compounds structurally related to this compound have been tested for their ability to reduce tumor growth rates. For instance, one study reported a reduction in tumor size when administered orally at specified dosages .
- Safety Profile : Toxicological assessments are crucial for the advancement of this compound into clinical trials. Current data on similar compounds indicate acceptable safety margins; however, specific studies on this compound are necessary to establish a comprehensive safety profile.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
